molecular formula C16H14N2O2 B5751540 N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide

N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B5751540
M. Wt: 266.29 g/mol
InChI Key: MIEBGDWNHBDFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that was first approved by the US FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, Sunitinib has been extensively studied for its potential in treating various types of cancers, including pancreatic, breast, and lung cancer.

Mechanism of Action

N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (KIT). By inhibiting these receptors, this compound blocks the growth and survival of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of tumor cell apoptosis, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide is that it has a broad spectrum of activity against multiple receptor tyrosine kinases, which makes it a promising candidate for the treatment of various types of cancers. However, one of the limitations of this compound is that it can cause dose-dependent toxicities, such as hypertension, fatigue, and gastrointestinal disturbances, which can limit its clinical use.

Future Directions

There are several future directions for the research on N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide. One direction is to identify biomarkers that can predict the response to this compound treatment, which can help to personalize the treatment for individual patients. Another direction is to develop combination therapies that can enhance the efficacy of this compound and reduce its toxicities. Additionally, there is a need to develop new formulations of this compound that can improve its pharmacokinetic properties and increase its bioavailability. Finally, there is a need to explore the potential of this compound in treating other diseases, such as Alzheimer's disease and pulmonary hypertension.

Synthesis Methods

N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide is synthesized through a multi-step process that involves the reaction of 3-methylphenoxyacetic acid with thionyl chloride to form 3-methylphenoxyacetyl chloride. The resulting compound is then reacted with 2-aminobenzonitrile in the presence of a base to form this compound.

Scientific Research Applications

N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential in treating various types of cancers. In addition to renal cell carcinoma and gastrointestinal stromal tumors, this compound has shown promising results in preclinical studies for the treatment of pancreatic, breast, and lung cancer. This compound has also been studied for its potential in treating other diseases, such as Alzheimer's disease and pulmonary hypertension.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12-5-4-7-14(9-12)20-11-16(19)18-15-8-3-2-6-13(15)10-17/h2-9H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEBGDWNHBDFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.